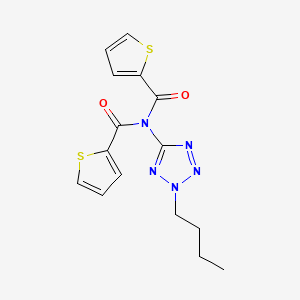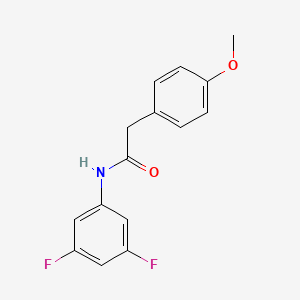
6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Übersicht
Beschreibung
6-(Benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione, also known as BNDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BNDQ belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the anti-apoptotic proteins. This compound has also been found to possess antiviral activity against herpes simplex virus and human immunodeficiency virus.
Wirkmechanismus
The mechanism of action of 6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione involves the inhibition of various enzymes and proteins involved in cell proliferation and survival. This compound inhibits the activity of dihydrofolate reductase, which is essential for DNA synthesis and repair. This compound also inhibits the activity of protein kinase C, which is involved in cell signaling and proliferation. Additionally, this compound activates the AMP-activated protein kinase, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound induces oxidative stress in cancer cells, leading to DNA damage and apoptosis. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. This compound has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound also improves glucose uptake and insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione has several advantages for lab experiments. It exhibits potent anticancer and antiviral activity at low concentrations, making it a promising candidate for drug development. This compound is relatively easy to synthesize and can be obtained in high yield. However, this compound has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability. This compound also exhibits cytotoxicity at high concentrations, which can limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. One potential direction is to investigate the synergistic effects of this compound with other anticancer drugs to improve its efficacy and reduce its toxicity. Another direction is to explore the potential use of this compound as an antiviral agent against emerging viral infections such as COVID-19. Additionally, further studies are needed to elucidate the precise molecular mechanisms of this compound's anticancer and antiviral activities.
Eigenschaften
IUPAC Name |
6-(benzylamino)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-19-14-8-12(18-10-11-6-4-3-5-7-11)13(21(24)25)9-15(14)20(2)17(23)16(19)22/h3-9,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPUDFAHFGYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NCC3=CC=CC=C3)[N+](=O)[O-])N(C(=O)C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



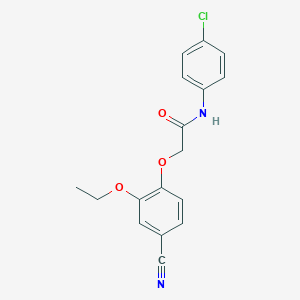
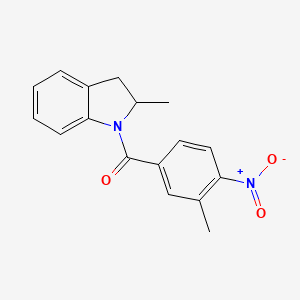
![N-[3-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B4234573.png)
![2-{[4-(4-chlorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4234579.png)

![ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4234610.png)
![3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4234623.png)
![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4234629.png)
![N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4234631.png)
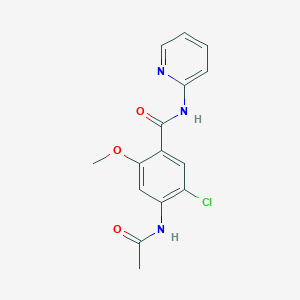
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4234642.png)
